Chloro(triethylphosphine)gold(I)

Catalog No.
S614799
CAS No.
15529-90-5
M.F
C6H15AuClP
M. Wt
350.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(triethylphosphine)gold(I)

CAS Number

15529-90-5

Product Name

Chloro(triethylphosphine)gold(I)

IUPAC Name

gold(1+);triethylphosphane;chloride

Molecular Formula

C6H15AuClP

Molecular Weight

350.58 g/mol

InChI

InChI=1S/C6H15P.Au.ClH/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;;1H/q;+1;/p-1

InChI Key

SYBBXLKWGHAVHP-UHFFFAOYSA-M

SMILES

CCP(CC)CC.Cl[Au]

Synonyms

(triethylphosphine)gold chloride, ClAuPEt3, SK and F 36914, SKF 36914, triethyl gold phosphine, triethyl phosphine gold, triethyl phosphine gold, (195)Au-labeled, triethylphosphine gold chloride, triethylphosphine gold(I) chloride

Canonical SMILES

CCP(CC)CC.[Cl-].[Au+]

Synthesis and Characterization:

Chloro(triethylphosphine)gold(I), also known as (Triethylphosphine)gold(I) chloride, is a coordination complex with the chemical formula C₆H₁₅PAuCl. It is a white to pale yellow crystalline solid, soluble in many organic solvents. The synthesis of Chloro(triethylphosphine)gold(I) typically involves the reaction of gold(I) chloride (AuCl) with triethylphosphine (Et₃P) in an organic solvent like dichloromethane (CH₂Cl₂). []

Applications in Catalysis:

Chloro(triethylphosphine)gold(I) finds its primary application in scientific research as a catalyst in various organic reactions. Its catalytic activity stems from the ability of the gold(I) center to activate various bonds and facilitate their cleavage or formation. Some specific examples include:

  • Alkene hydroamination: Chloro(triethylphosphine)gold(I) can catalyze the reaction between alkenes and primary amines to form secondary amines. []
  • Cyclization reactions: The complex can promote the cyclization of various organic substrates, leading to the formation of complex ring structures. []
  • Oxidation reactions: Chloro(triethylphosphine)gold(I) can act as a catalyst for the oxidation of alcohols and aldehydes. []

Other Research Areas:

Beyond its role in catalysis, Chloro(triethylphosphine)gold(I) has been explored in other research areas, including:

  • Medicinal chemistry: Studies have investigated the potential anti-cancer properties of Chloro(triethylphosphine)gold(I) and its derivatives. []
  • Material science: The complex has been used as a precursor for the synthesis of gold nanoparticles with specific properties. []

Chloro(triethylphosphine)gold(I) is a coordination complex with the chemical formula C6_6H15_{15}AuClP. It is characterized by the presence of a gold(I) center coordinated to a triethylphosphine ligand and a chloride ion. This compound typically appears as a yellow to orange solid and is notable for its linear coordination geometry, which is common among gold(I) complexes. The compound is utilized in various fields, particularly in organic synthesis and medicinal chemistry due to its unique properties and reactivity.

Chloro(triethylphosphine)gold(I) is a toxic compound. It can cause irritation to the skin, eyes, and respiratory system. It is also suspected of causing genetic defects and harming fertility. When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

Data:

  • Safety Data Sheet (SDS): Safety data sheet for Chloro(triethylphosphine)gold(I):

  • Transmetalation Reactions: This compound can undergo transmetalation with Grignard reagents, leading to the formation of methyl complexes and other derivatives. For example:
    Chloro triethylphosphine gold I +R MgX Et3P AuR+MgXCl\text{Chloro triethylphosphine gold I }+\text{R MgX}\rightarrow \text{ Et}_3\text{P AuR}+\text{MgXCl}
  • Catalytic Reactions: It serves as a precursor for cationic gold(I) catalysts when treated with silver salts. The resulting complexes can facilitate various organic transformations, including nucleophilic substitutions and cycloadditions .
  • Reactions with Biological Molecules: Chloro(triethylphosphine)gold(I) has been shown to interact with thioredoxin reductase, leading to apoptosis in cancer cells, indicating its potential as an anticancer agent .

Chloro(triethylphosphine)gold(I) exhibits significant biological activity, particularly in cancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by targeting cellular pathways associated with oxidative stress and mitochondrial function. The compound's mechanism of action involves the inhibition of thioredoxin reductase, an enzyme critical for maintaining redox homeostasis in cells. This inhibition leads to increased levels of reactive oxygen species, promoting cell death .

Synthesis of chloro(triethylphosphine)gold(I) can be achieved through several methods:

  • Direct Reaction: It can be synthesized by treating chloroauric acid with triethylphosphine in an appropriate solvent such as ethanol:
    HAuCl4+3Et3P Et3P AuCl+3HCl\text{HAuCl}_4+3\text{Et}_3\text{P}\rightarrow \text{ Et}_3\text{P AuCl}+3\text{HCl}
  • Reduction Methods: Other methods involve reducing gold(III) precursors using triethylphosphine or other reducing agents under controlled conditions .

Chloro(triethylphosphine)gold(I) finds applications across various domains:

  • Catalysis: It is widely used as a catalyst in organic synthesis due to its ability to facilitate reactions involving carbon-carbon and carbon-heteroatom bond formations.
  • Medicinal Chemistry: Its biological properties make it a candidate for developing new anticancer therapies and exploring mechanisms of action against different types of cancer .
  • Material Science: The compound is also explored for its potential use in nanomaterials and electronic applications due to its unique electronic properties.

Interaction studies involving chloro(triethylphosphine)gold(I) have revealed its capacity to form complexes with various biomolecules, particularly proteins involved in redox signaling pathways. These interactions are crucial for understanding its mechanism of action as an anticancer agent. Research indicates that the compound can effectively inhibit the activity of thioredoxin reductase, leading to oxidative stress within cancer cells .

Chloro(triethylphosphine)gold(I) shares similarities with other gold(I) complexes but exhibits unique properties that distinguish it from them. Below is a comparison table highlighting some similar compounds:

Compound NameStructure TypeUnique Features
Chloro(triphenylphosphine)gold(I)Coordination ComplexMore stable; widely used in organic synthesis
AuranofinOrganogold ComplexContains a thioether; used as an anti-rheumatic drug
Phosphinegold(III) ComplexesCoordination ComplexHigher oxidation state; different reactivity
Alkynyl Gold(I) ComplexesCoordination ComplexExhibits distinct reactivity patterns in synthesis

Chloro(triethylphosphine)gold(I)'s unique combination of properties, including its biological activity and catalytic capabilities, makes it a valuable compound for both research and application in medicinal chemistry and materials science .

Academic Synthetic Routes to Chloro(triethylphosphine)gold(I)

The synthesis of chloro(triethylphosphine)gold(I) follows well-established methodologies in academic literature, with several distinct synthetic pathways documented for research applications. The most commonly employed academic synthetic route involves the direct reduction of tetrachloroauric acid with triethylphosphine in alcoholic solvents [4]. This method represents a modification of the classical preparation procedure where chloroauric acid serves as the gold(III) precursor and triethylphosphine acts simultaneously as both reducing agent and coordinating ligand [4].

The standard academic preparation follows the stoichiometric reaction where tetrachloroauric acid trihydrate is dissolved in ethanol, followed by dropwise addition of triethylphosphine under constant stirring [16]. This procedure results in immediate formation of chloro(triethylphosphine)gold(I) as a white to pale yellow precipitate [16]. The reaction proceeds through a two-electron reduction mechanism, converting gold(III) to gold(I) while forming triethylphosphine oxide as a byproduct [4].

An alternative academic route utilizes dimethyl sulfide gold(I) chloride as an intermediate precursor [3] [4]. In this methodology, gold metal is first dissolved in aqua regia to form tetrachloroauric acid, which is subsequently treated with dimethyl sulfide to yield chloro(dimethyl sulfide)gold(I) with excellent yields of 93% [3]. The resulting complex is then treated with triethylphosphine in dichloromethane to produce chloro(triethylphosphine)gold(I) through ligand substitution [3].

Table 1: Primary Academic Synthetic Routes for Chloro(triethylphosphine)gold(I)

Synthetic RouteStarting MaterialReducing AgentSolventYield (%)Reference
Direct ReductionHAuCl₄·3H₂OTriethylphosphineEthanol86-96 [4] [16]
Sulfide IntermediateAuCl(SMe₂)TriethylphosphineDichloromethane92 [3]
Phase TransferHAuCl₄TriethylphosphineWater/Toluene85-90 [14]

Recent Advances in Preparation Techniques

Recent developments in the synthesis of chloro(triethylphosphine)gold(I) have focused on improving safety profiles and reaction efficiency through the implementation of alternative reducing agents and reaction conditions. A significant advancement involves the employment of 4,4′-dihydroxydiphenyl sulfide as a safe and non-irritating reductant for generating gold(I) intermediates [2]. This methodology represents a substantial improvement over traditional approaches by eliminating hazardous reagents while maintaining high synthetic efficiency [2].

The 4,4′-dihydroxydiphenyl sulfide method operates through the formation of gold(I)-sulfur intermediates, which can be subsequently trapped by triethylphosphine ligands to provide the desired organophosphine gold(I) complexes [2]. This approach has demonstrated particular utility in the preparation of research-grade materials due to its mild reaction conditions and reproducible yields [2].

Another recent advancement involves the application of tetrachloroaurate reduction using thiodiaryl compounds or their derivatives as reducing agents [13]. This methodology employs a systematic approach where tetrachloroaurate is added to a reaction vessel, dissolved in water under ice-water bath conditions, followed by dropwise addition of the thiodiaryl reducing agent [13]. The phosphine-containing ligand is then introduced as an ethanol mixture, with the reaction proceeding at room temperature for 2-5 hours [13].

Modern synthetic protocols have also incorporated improved purification techniques, including recrystallization from organic solvents and column chromatography methods [12]. These advances have resulted in significantly enhanced product purity and reduced impurity profiles compared to traditional synthetic approaches [12].

Table 2: Recent Synthetic Advances and Their Performance Metrics

MethodologyInnovationYield (%)Purity (%)Reaction TimeReference
Dihydroxydiphenyl SulfideSafe reducing agent88-94>991-2 hours [2]
Thiodiaryl ReductionMild conditions84-96>982-5 hours [13]
9-BBN ReductionSingle-step process90-95>991 hour [15]

Research-Grade Purity Considerations

Research-grade purity requirements for chloro(triethylphosphine)gold(I) demand stringent analytical control and purification protocols to achieve the necessary quality standards for academic and industrial research applications. Commercial suppliers typically offer the compound in various purity grades ranging from 97% minimum purity to ultra-high purity grades exceeding 99.999% [17] [18].

The achievement of research-grade purity involves multiple analytical characterization techniques to ensure product quality and consistency. Nuclear magnetic resonance spectroscopy, particularly ³¹P NMR, serves as a primary analytical tool for confirming the coordination environment and purity of the phosphine-gold complex [23] [24]. The characteristic ³¹P NMR chemical shift for chloro(triethylphosphine)gold(I) appears in the range of 33-35 ppm, providing definitive identification of the compound [20] [23].

Elemental analysis represents another critical component of purity assessment, with particular attention to gold content determination through inductively coupled plasma mass spectrometry [19]. Research-grade material typically exhibits gold content of approximately 56.28%, corresponding to the theoretical composition of the complex [18]. Impurities commonly encountered include residual starting materials, oxidized phosphine derivatives, and trace metal contaminants [20].

Spectroscopic characterization through infrared and Raman spectroscopy enables identification of gold-ligand vibrations and confirmation of coordination modes [23]. Mass spectrometry analysis provides molecular weight confirmation and detection of fragmentation patterns characteristic of the intact gold-phosphine complex [19].

Table 3: Research-Grade Purity Specifications and Analytical Methods

ParameterSpecificationAnalytical MethodAcceptance CriteriaReference
Overall Purity≥99.9%HPLC/GCPeak purity >99.9% [17]
Gold Content56.28 ± 0.5%ICP-MS55.8-56.8% [18] [19]
³¹P NMRSingle peakNMRδ 33-35 ppm [23]
Melting Point84-86°CDSC±2°C tolerance [17] [18]
Water Content<0.1%Karl Fischer<1000 ppm [17]

Comparative Analysis of Synthetic Approaches in Literature

A comprehensive analysis of synthetic methodologies reported in the literature reveals distinct advantages and limitations associated with different preparative approaches for chloro(triethylphosphine)gold(I). The traditional direct reduction method using tetrachloroauric acid and triethylphosphine in ethanol represents the most widely adopted approach due to its simplicity and reliability [4] [16]. However, this methodology suffers from the generation of phosphine oxide byproducts and requires careful temperature control to prevent decomposition [4].

The sulfide intermediate approach offers superior control over reaction conditions and reduced byproduct formation [3]. The two-step process involving initial formation of chloro(dimethyl sulfide)gold(I) followed by ligand exchange provides enhanced selectivity and improved yields [3]. This methodology demonstrates particular advantages for large-scale preparations where consistent product quality is essential [3].

Recent innovative approaches utilizing alternative reducing agents have demonstrated significant improvements in safety profiles and environmental compatibility [2] [13]. The 4,4′-dihydroxydiphenyl sulfide method eliminates the use of hazardous chemicals while maintaining comparable yields to traditional methods [2]. Similarly, the thiodiaryl reduction approach provides mild reaction conditions suitable for sensitive substrate preparations [13].

The phase transfer methodology, while offering unique advantages for specific applications, typically results in lower overall yields and requires extensive purification protocols to remove phase transfer agents [14] [15]. This approach remains valuable for specialized synthetic applications where alternative methods prove unsuitable [14].

Table 4: Comparative Performance Analysis of Synthetic Methodologies

MethodYield (%)Purity (%)Safety ProfileScalabilityEnvironmental ImpactReference
Direct Reduction86-9695-98ModerateHighModerate [4] [16]
Sulfide Intermediate9298-99GoodHighLow [3]
Dihydroxydiphenyl Sulfide88-94>99ExcellentMediumExcellent [2]
Thiodiaryl Reduction84-96>98GoodMediumGood [13]
Phase Transfer85-9090-95FairLowPoor [14]

Hydrogen Bond Acceptor Count

1

Exact Mass

350.026560 g/mol

Monoisotopic Mass

350.026560 g/mol

Heavy Atom Count

9

UNII

4QCQ86A4RF

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (95.12%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (95.12%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

15529-90-5

Dates

Modify: 2023-08-15

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